molecular formula C12H14F3N3O3 B1520290 2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate CAS No. 1235438-74-0

2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate

Cat. No. B1520290
CAS RN: 1235438-74-0
M. Wt: 305.25 g/mol
InChI Key: HEFCTWBKTWXZHS-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate” is a chemical compound with the CAS Number: 1235438-74-0 . It has a molecular weight of 305.26 and its molecular formula is C12H14F3N3O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3N3O3/c13-12(14,15)8-21-11(19)17-9-1-2-10(16-7-9)18-3-5-20-6-4-18/h1-2,7H,3-6,8H2,(H,17,19) .

Scientific Research Applications

Luminescent Materials and Data Security

  • Application in Luminescent Materials : Studies have explored the use of related heteroleptic cationic Ir(III) complexes in creating materials with fluorescence–phosphorescence dual-emission, aggregation-induced fluorescence emission (AIFE), and aggregation-induced phosphorescence emission (AIPE). These materials demonstrate tunable emissions and mechanoluminescence, which are significant for applications in data security protection and the design of smart luminescent materials (Song et al., 2016).

Synthetic Chemistry

  • Synthetic Methods : The compound's framework has been investigated in the synthesis of carbazoles, which are crucial in organic and medicinal chemistry, as well as in materials science. A notable method for synthesizing carbazoles involves visible light photoredox and palladium-catalyzed processes, highlighting its relevance in advancing synthetic chemistry (Choi et al., 2015).

Catalysis

  • Catalysis Research : The compound has been part of research in catalysis, particularly in the development of highly efficient catalyst systems for Suzuki–Miyaura and Sonogashira coupling reactions. This research underscores the catalyst's performance in facilitating these reactions under mild and green conditions, marking a significant contribution to green chemistry and synthetic methodologies (Reddy et al., 2016).

Ionic Liquids and Metal Oxide Solubilization

  • Ionic Liquids : Research into ionic liquids functionalized with carboxyl groups, including morpholinium salts, has shown these liquids to be useful in selectively dissolving metal oxides and hydroxides. This work explores the temperature-dependent properties of these ionic liquids and their application in solubilizing metal oxides, which has implications for materials science and separation processes (Nockemann et al., 2008).

Photophysics and Biomolecular Binding

  • Photophysics and Biomolecular Interactions : Studies on the synthesis and photophysical properties of heteroaryl and morpholinyl-substituted compounds have provided insights into their interactions with biomolecules like DNA. These compounds demonstrate significant interactions, potentially through π-stacking and/or hydrogen-bonding, which are critical for understanding biomolecular recognition and designing molecules with specific biological functions (Bonacorso et al., 2018).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(6-morpholin-4-ylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O3/c13-12(14,15)8-21-11(19)17-9-1-2-10(16-7-9)18-3-5-20-6-4-18/h1-2,7H,3-6,8H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFCTWBKTWXZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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